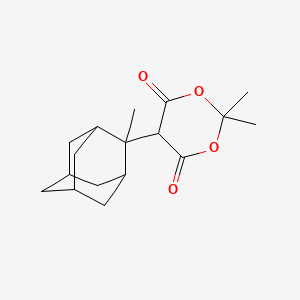
2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione, also known as 2,2-dimethyl-5-adamantanone, is a versatile organic compound with a wide range of uses in scientific research. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents and can be synthesized in a number of ways. It has a melting point of 75-77°C and a boiling point of 206-208°C. This compound has been used in a variety of research applications, including as a fluorescent probe, a chromophore, a reagent, and a catalyst.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Crystal Analysis
Research into the supramolecular structures and crystal analysis of derivatives closely related to "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" has revealed insights into their crystallization behavior and molecular interactions. For example, studies have detailed the crystallization in specific space groups, highlighting the formation of tetramers and dimers through weak C-H...O hydrogen bonds, which play a crucial role in the assembly of these molecules into larger supramolecular structures (Low et al., 2002).
Synthetic Applications
Synthetic methodologies involving derivatives of "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" have been developed for the preparation of a variety of complex molecules. These studies demonstrate the compound's utility in organic synthesis, such as the preparation of modified aminoglycosides and adamantane derivatives, illustrating its versatility in creating novel compounds with potential applications in pharmaceuticals and materials science (Sohár et al., 1986).
Oxidation Studies and Mechanistic Insights
The compound and its derivatives have been used in studies focusing on the oxyfunctionalization of hydrocarbons, providing valuable mechanistic insights into the oxidation processes. This research has implications for understanding chemical reactivity and developing new strategies for the selective oxidation of organic compounds, with potential industrial applications (D’Accolti et al., 2003).
Chemiluminescence and Photochemistry
Investigations into the chemiluminescence resulting from reactions involving "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" derivatives have opened up new avenues in the study of light-emitting reactions. These findings have potential applications in developing new chemiluminescent materials or probes for analytical and diagnostic purposes (Kazakov et al., 2001).
Antimicrobial Activity and Drug Design
Derivatives of "2,2-Dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione" have been synthesized and evaluated for their antimicrobial activity, showcasing the compound's relevance in the search for new antimicrobial agents. These studies contribute to the broader field of drug discovery and design, particularly in the development of new treatments for resistant microbial infections (Ghorab et al., 2017).
Propiedades
IUPAC Name |
2,2-dimethyl-5-(2-methyl-2-adamantyl)-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-16(2)20-14(18)13(15(19)21-16)17(3)11-5-9-4-10(7-11)8-12(17)6-9/h9-13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXENDSPLSAQBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2(C3CC4CC(C3)CC2C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

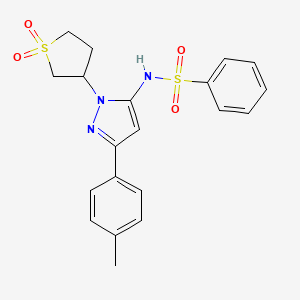
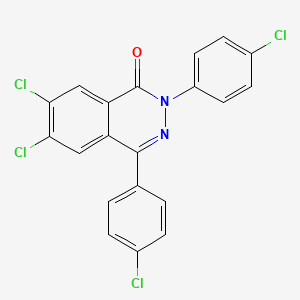
![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)
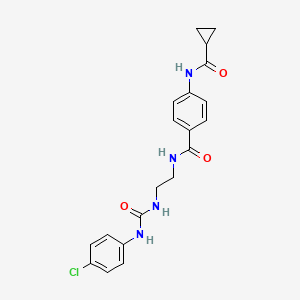
![4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2871145.png)
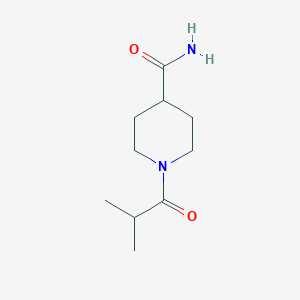
![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)
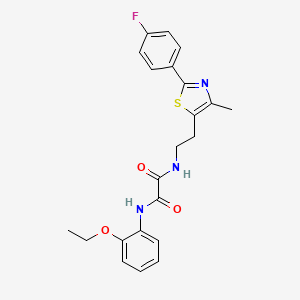
![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2871152.png)


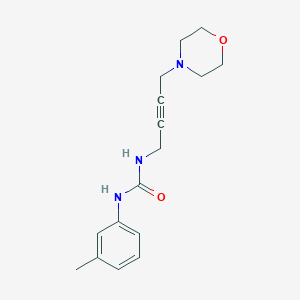

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2871161.png)